molecular formula C9H5ClNNaO3 B2678630 Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate CAS No. 1951441-81-8

Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate

Cat. No.: B2678630
CAS No.: 1951441-81-8
M. Wt: 233.58
InChI Key: ATCVFFJHANCODZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic properties and applications in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has several safety precautions associated with it. It should be handled under inert gas and protected from moisture . It should be kept cool and protected from sunlight . The compound should not be breathed in, and contact with eyes, skin, or clothing should be avoided . It should be used only outdoors or in a well-ventilated area .

Future Directions

Benzoxazole derivatives, including Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate, have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, future research could focus on exploring these activities further and developing new chemical entities for treating various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate typically involves the reaction of 2-(4-chlorobenzo[d]oxazol-2-yl)acetic acid with a sodium base, such as sodium hydroxide or sodium carbonate. The reaction is carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the complete conversion of the acid to its sodium salt form .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives .

Mechanism of Action

The mechanism of action of Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-(4-bromobenzo[d]oxazol-2-yl)acetate
  • Sodium 2-(4-fluorobenzo[d]oxazol-2-yl)acetate
  • Sodium 2-(4-methylbenzo[d]oxazol-2-yl)acetate

Uniqueness

Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate is unique due to the presence of the chlorine atom in its structure, which imparts specific chemical and biological properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it distinct from its analogs .

Properties

IUPAC Name

sodium;2-(4-chloro-1,3-benzoxazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3.Na/c10-5-2-1-3-6-9(5)11-7(14-6)4-8(12)13;/h1-3H,4H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCVFFJHANCODZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(O2)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClNNaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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